15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid
Overview
Description
15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid is a hydroxylated derivative of eicosapentaenoic acid, a polyunsaturated fatty acid. This compound is known for its significant role in various biological processes, particularly in inflammation and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce the hydroxyl group at the 15th carbon position .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to optimize the yield and purity of the compound. The use of genetically engineered microorganisms to express specific lipoxygenases is also a common approach .
Chemical Reactions Analysis
Types of Reactions
15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form hydroperoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming eicosapentaenoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy derivatives.
Reduction: Eicosapentaenoic acid.
Substitution: Various substituted eicosapentaenoic acid derivatives.
Scientific Research Applications
15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of specialized dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid involves its interaction with various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptors (PPARs): This compound acts as a ligand for PPARs, modulating gene expression related to lipid metabolism and inflammation.
Anti-Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid is unique compared to other similar compounds due to its specific hydroxylation pattern and biological activity. Similar compounds include:
12-Hydroxy-5,8,10,14-eicosatetraenoic acid: Another hydroxylated fatty acid with distinct biological functions.
5-Hydroxy-6,8,11,14-eicosatetraenoic acid: Known for its role in leukotriene biosynthesis.
Properties
IUPAC Name |
15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCSMCLEKGITB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904331 | |
Record name | 15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97850-14-1 | |
Record name | 15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97850-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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